Abafungin

Übersicht

Beschreibung

Abafungin ist ein breitbandwirksames Antimykotikum mit einem einzigartigen Wirkmechanismus, das hauptsächlich zur Behandlung von Dermatomykosen eingesetzt wird. Es wurde erstmals bei Bayer AG in Leverkusen, Deutschland, synthetisiert. Im Gegensatz zu herkömmlichen Antimykotika beeinträchtigt this compound direkt die Zellmembran des Pilzes und hemmt das Enzym Sterol-24-C-Methyltransferase, das die Zusammensetzung der Pilzmembran modifiziert .

Vorbereitungsmethoden

Abafungin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Thiazolrings und die Anlagerung verschiedener funktioneller Gruppen umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring wird durch Umsetzung eines geeigneten Thioamids mit einem Halogenketon unter basischen Bedingungen gebildet.

Anlagerung von Phenylgruppen: Die Phenylgruppen werden durch nucleophile aromatische Substitutionsreaktionen eingeführt.

Endgültige Assemblierung: Das Endprodukt wird durch Kupplung des Thiazolrings mit den Phenylgruppen und anderen funktionellen Gruppen unter kontrollierten Bedingungen erhalten.

Industrielle Produktionsmethoden umfassen die Optimierung dieser Reaktionen für die großtechnische Synthese, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das Verfahren kann zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um die gewünschte Qualität zu erreichen.

Analyse Chemischer Reaktionen

Thiazole Ring Formation

The thiazole moiety is synthesized via condensation of 2-aminobenzenethiol with 2-chloroacetyl chloride under microwave irradiation (500 W, 10 min), yielding 2-chloromethyl-benzothiazole (4 ) in 86.8% yield. This intermediate is critical for subsequent functionalization .

Substitution with Diphenyl Ether

The chloromethyl group in 4 undergoes nucleophilic substitution with 2-(2,4-dimethylphenoxy)phenol in the presence of K₂CO₃. This step introduces the diphenyl ether group, a key structural element contributing to antifungal activity .

Guanidine Functionalization

The final step involves introducing the guanidine group through reaction with tetrahydropyrimidin-2(1H)-imine. This step is inferred from PubChem’s structural description but requires optimization due to the sensitivity of guanidine groups to hydrolysis .

Forced Degradation Studies

Forced degradation studies under ICH guidelines reveal this compound’s stability profile :

| Condition | Degradation (% API) | Degradation (% Formulation) |

|---|---|---|

| Acidic (3N HCl, 90 min) | 2.44% | 19.56% |

| Alkaline (0.1N NaOH, 90 min) | 9.63% | 10.69% |

| Oxidative (30% H₂O₂, 15 min) | 24.65% | 23.85% |

| Thermal (70°C, 48 hr) | 5.36% | 6.32% |

| Photolytic (1.2M lux-hr) | 1.36% | 1.69% |

Key Findings :

-

Oxidative degradation causes the highest breakdown, likely due to thiazole ring oxidation.

-

Alkaline conditions induce moderate hydrolysis of the guanidine group .

Stability Under pH Variations

This compound demonstrates optimal stability in neutral to slightly acidic conditions (pH 4–7). Deviations outside this range accelerate degradation:

Reactivity in Organic Solvents

This compound is sparingly soluble in water but dissolves in transcutol, a solvent used in formulation studies. Its stability in transcutol-based solutions facilitates analytical method development .

Analytical Methods for Reaction Monitoring

A validated UV derivative spectroscopic method (λ = 242 nm) quantifies this compound and its degradants with high precision (%RSD <1.9) .

Wissenschaftliche Forschungsanwendungen

Antifungal Efficacy

Abafungin exhibits a broad spectrum of antifungal activity against dermatophytes, yeasts (including Candida species), and molds. Its dual mechanism—interfering with ergosterol synthesis and directly damaging the fungal membrane—enables it to be effective even against pathogens in a non-replicating state .

Clinical Applications

- Dermatophyte Infections : this compound is primarily indicated for the treatment of dermatomycoses due to its effective topical formulation (1% cream) that achieves high local concentrations without significant systemic absorption .

- Onychomycosis : Investigated for use in nail infections, where traditional treatments may fail due to poor penetration .

- Resistance Management : Its unique mechanism offers an advantage over older antifungal drugs that often lead to rapid resistance development .

Stability and Analysis

A study focused on developing a stability-indicating UV spectroscopic method for analyzing this compound in pharmaceutical formulations found that it maintains stability under various stress conditions (acidic, basic, thermal) and can be reliably quantified in creams .

Comparative Efficacy

In comparative studies with established antifungal agents like fluconazole and itraconazole, this compound demonstrated superior efficacy against certain fungal strains resistant to these traditional treatments .

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of this compound in broader applications beyond dermatophytes. Preliminary results suggest favorable outcomes in terms of both effectiveness and tolerability .

Data Summary Table

| Application | Target Organisms | Formulation | Efficacy | Notes |

|---|---|---|---|---|

| Dermatophyte Infections | Trichophyton, Microsporum | 1% Cream | High | Effective with minimal systemic absorption |

| Yeast Infections | Candida albicans | Topical / Systemic | Moderate to High | Potential for resistance management |

| Onychomycosis | Various dermatophytes | Nail lacquer | Under investigation | Promising results in preliminary studies |

Wirkmechanismus

Abafungin exerts its antifungal effects through two primary mechanisms:

Impairment of Fungal Cell Membrane: this compound directly interacts with the fungal cell membrane, causing disruption and leakage of cellular contents. This leads to cell death.

Inhibition of Sterol 24-C-Methyltransferase: this compound inhibits the enzyme sterol 24-C-methyltransferase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Vergleich Mit ähnlichen Verbindungen

Abafungin gehört zur Klasse der Arylguanidine und ist einzigartig in seinem dualen Wirkmechanismus. Ähnliche Verbindungen umfassen:

Imidazole: Diese Verbindungen, wie Clotrimazol und Ketoconazol, hemmen das Enzym Lanosterol-14α-Demethylase, das die Ergosterolbiosynthese beeinflusst.

Triazole: Verbindungen wie Fluconazol und Itraconazol zielen ebenfalls auf Lanosterol-14α-Demethylase ab, haben aber eine andere chemische Struktur als this compound.

Die Fähigkeit von this compound, die Pilzzellmembran direkt zu stören und zusätzlich die Sterolbiosynthese zu hemmen, unterscheidet es von diesen anderen Antimykotika.

Biologische Aktivität

Abafungin is a novel antifungal agent belonging to the arylguanidine class, first synthesized in the 1990s. It has garnered attention for its potent antifungal properties and unique mechanisms of action, which differentiate it from traditional antifungal agents. This article delves into the biological activity of this compound, highlighting its efficacy against various fungal pathogens, mechanisms of action, and relevant case studies.

This compound exhibits its antifungal activity through several key mechanisms:

- Inhibition of Ergosterol Biosynthesis : this compound targets sterol-C-24-methyltransferase, an enzyme critical in the ergosterol biosynthesis pathway, leading to impaired fungal cell membrane integrity .

- Direct Membrane Disruption : In addition to inhibiting ergosterol synthesis, this compound affects the fungal cell membrane directly, contributing to its fungicidal effects .

- Activity Against Resting Cells : Notably, this compound retains efficacy against both actively growing and resting fungal cells, making it effective in various growth states .

Table 1: Antifungal Activity of this compound Against Pathogenic Fungi

| Organism | MIC (µg/ml) | Comparison with Other Antifungals |

|---|---|---|

| Candida albicans | 0.1 - 1 | Superior to clotrimazole and terbinafine |

| Aspergillus spp. | 0.5 - 4 | Comparable to amorolfine |

| Trichophyton spp. | 4 - 8 | Inferior to terbinafine |

| Microsporum spp. | 8 - 16 | Comparable to bifonazole |

This table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens compared to standard antifungal agents.

Clinical Efficacy

Research has demonstrated that this compound exhibits broad-spectrum antifungal activity. In a study comparing its efficacy against dermatophytes and yeasts, this compound was found to be more effective than several commonly used antifungal agents:

- Against Yeasts : this compound showed significant inhibition of C. albicans, reducing growth rates by 30% at concentrations as low as 0.1 µg/ml after 24 hours .

- Against Dermatophytes : While its activity was somewhat inferior to terbinafine for dermatophytes, it outperformed bifonazole and exhibited comparable results to amorolfine .

Case Study Insights

A notable observational study investigated the safety profile and clinical outcomes associated with antifungal treatments including this compound. It reported no severe adverse effects despite high doses administered during treatment periods, reinforcing the compound's favorable safety profile .

Table 2: Comparative Efficacy of this compound vs. Other Antifungals

| Drug Name | MIC Range (µg/ml) | MFC Range (µg/ml) | Target Organisms |

|---|---|---|---|

| This compound | 0.1 - 16 | 10 - 32 | Yeasts, Molds, Dermatophytes |

| Terbinafine | 0.5 - 8 | 4 - 16 | Dermatophytes |

| Clotrimazole | 0.5 - 8 | 4 - 16 | Yeasts |

| Amorolfine | 1 - 16 | 8 - 32 | Dermatophytes |

This table illustrates the comparative Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) of this compound relative to other antifungal agents.

Eigenschaften

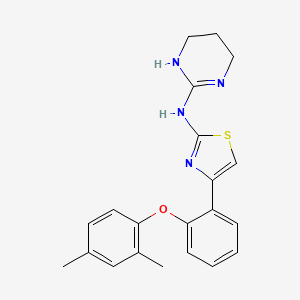

IUPAC Name |

4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBHXIFFPVFXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869776 | |

| Record name | Abafungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Abafungin has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida) and moulds. The drug acts on the infecting organisms in two ways: by interfering with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth, and also by direct interaction with another membrane component resulting in membrane disruption, leakage of cellular contents and death of the cell and independent of whether it is in a non-metabolising (`resting') phase of development or actively growing. These features of abafungin, combined with the attainment of microbicidal concentrations in the skin from a 1% preparation, its long residence at the site of dermal application and the lack of significant systemic absorption, mean that Abasol(tm) is particularly attractive for the topical treatment of dermatomycoses, which is the first indication under review for marketing approval. | |

| Record name | Abafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

129639-79-8 | |

| Record name | Abafungin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129639-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abafungin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129639798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abafungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DI31LWXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Abafungin?

A1: this compound targets the enzyme sterol-C-24-methyltransferase, responsible for transmethylation at the C-24 position of the sterol side chain. This inhibition disrupts ergosterol biosynthesis, a crucial component of fungal cell membranes []. Additionally, this compound exhibits a direct effect on fungal cell membranes, contributing to its antifungal activity [].

Q2: How effective is this compound against different fungal species?

A2: this compound demonstrates potent antifungal activity in vitro against various medically important fungi. Its effectiveness is observed against both growing and resting fungal pathogens [].

Q3: What is the chemical structure of this compound?

A3: this compound is an arylguanidine. Its synthesis involves the condensation of N-(1,4,5,6-tetrahydropyrimidinyl)thiourea and α-chloro-2-(2,4-dimethylphenoxy)acetophenone [].

Q4: Are there any validated analytical methods for quantifying this compound?

A4: Yes, a validated stability-indicating method using first-order UV derivative spectroscopy has been developed for this compound and its primary degradants in active pharmaceutical ingredients and marketed formulations [].

Q5: What is the linearity range of the UV derivative spectroscopic method for this compound?

A5: The method exhibits a linear response for this compound concentrations between 5-50 μg/mL at a wavelength of 242 nm [].

Q6: What were the findings of the forced degradation studies on this compound?

A6: Forced degradation studies, including acid, base, thermal, photolytic, and oxidative degradations, were conducted on this compound, adhering to ICH guidelines. These studies provided valuable data for predicting the stability of this compound in marketed formulations [].

Q7: What is the significance of the thiazole nucleus in medicinal chemistry, and how does it relate to this compound?

A7: The thiazole nucleus is a crucial structural component in various biologically active molecules. Notably, it forms the core of essential drugs such as Sulfathiazole (antimicrobial), Ritonavir (antiretroviral), and this compound (antifungal) [, , , ]. This highlights the significance of the thiazole moiety in designing and developing new therapeutic agents.

Q8: Has this compound been investigated for potential applications beyond antifungal activity?

A8: Yes, genomics and proteomics studies have explored the potential of this compound as an antitumor agent, peptide antibiotic, antiviral drug, and for applications in the central nervous system (CNS) [].

Q9: Are there any known alternatives or substitutes for this compound?

A9: While this specific information is not detailed in the provided research, it's important to note that various antifungal agents exist, each with its own mechanism of action, spectrum of activity, and potential for resistance. Exploring alternative treatment options requires careful consideration of the specific fungal infection, patient factors, and potential risks and benefits.

Q10: What are the potential benefits of this compound compared to existing antifungal treatments?

A11: this compound, as a novel arylguanidine, offers a distinct mechanism of action compared to existing antifungal classes. This unique approach holds promise for addressing challenges such as emerging resistance to current antifungals. Moreover, its effectiveness against both growing and resting fungal pathogens suggests a potential for improved treatment outcomes [].

Q11: What types of formulations are being explored for this compound?

A12: Research mentions the development of a marketed cream formulation containing this compound []. This highlights the ongoing efforts to formulate this compound into suitable dosage forms for effective delivery and patient convenience.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.